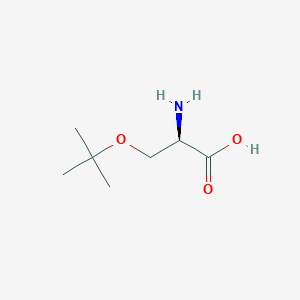

H-D-SER(TBU)-OH

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCPKNYKNWXULB-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18783-53-4 | |

| Record name | O-(1,1-Dimethylethyl)-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18783-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018783534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Serine, O-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TERT-BUTYL-D-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3FIF7B2B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: H-D-Ser(tBu)-OH in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-D-Ser(tBu)-OH, a crucial amino acid derivative in the field of peptide synthesis and pharmaceutical research. We will delve into its molecular characteristics, its pivotal role as a protected building block in solid-phase peptide synthesis (SPPS), and its application in the creation of bioactive peptides.

Molecular Structure and Properties

This compound, also known as O-tert-Butyl-D-serine, is a synthetic derivative of the naturally occurring amino acid D-serine. The key structural feature is the presence of a tert-butyl (tBu) ether protecting group on the hydroxyl side chain of the serine residue. This modification is instrumental in preventing unwanted side reactions during peptide synthesis.

The molecular and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₅NO₃ |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 18783-53-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and various organic solvents. |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound, typically in its N-terminally protected form such as Fmoc-D-Ser(tBu)-OH, is a fundamental component in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The tert-butyl group serves as a stable and reliable protecting group for the serine hydroxyl function, preventing undesirable side reactions like O-acylation during the peptide chain elongation.[1] This protection is crucial for the synthesis of complex and biologically active peptides with high purity and yield.[1][2]

The tBu group is stable under the basic conditions used for the removal of the Fmoc protecting group (typically with piperidine) but is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support.[3] This orthogonality of protecting groups is a cornerstone of modern peptide synthesis.

General Experimental Protocol for SPPS using Fmoc-D-Ser(tBu)-OH

The following is a generalized protocol for the incorporation of a Fmoc-D-Ser(tBu)-OH residue into a peptide chain using manual or automated solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Ser(tBu)-OH)

-

Solid support resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Activator base (e.g., DIPEA, NMM)

-

Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Wash solvents (DMF, DCM, IPA)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Precipitation solvent (cold diethyl ether)

Procedure:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF or DCM.

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed by treatment with a 20% solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-D-Ser(tBu)-OH) is pre-activated with a coupling reagent and an activator base and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., ninhydrin (B49086) test).

-

Washing: The resin is again washed to remove unreacted amino acid and coupling reagents.

-

Repeat: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butyl group from serine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in the Synthesis of Bioactive Peptides

The incorporation of D-amino acids, such as D-serine, into peptides can significantly enhance their biological activity and stability. Peptides containing D-amino acids are often less susceptible to degradation by proteases, leading to a longer in vivo half-life. O-tert-Butyl-D-serine is a valuable building block in the synthesis of such bioactive peptides, including therapeutic proteins and novel drug candidates.[4] Its use has been noted in the synthesis of peptide drugs like Zoladex.[5]

Example: Synthesis of Antioxidant Cyclic Peptides

A study on the synthesis of cyclic peptides with antioxidant properties utilized Fmoc-Ser(tBu)-OH as one of the building blocks.[6] The general solid-phase peptide synthesis protocol described above was employed to assemble the linear peptide precursor on the resin. Following the cleavage from the solid support, the linear peptide was cyclized in solution to yield the final bioactive cyclic peptide.[6]

Signaling Pathway Involvement of Peptides Containing D-Serine Derivatives

While this compound is a synthetic building block and not directly involved in biological signaling, the peptides synthesized using this derivative can have significant biological activities and interact with various signaling pathways. The inclusion of a D-amino acid can alter the peptide's conformation and binding affinity to its target receptors.

For the purpose of illustrating a relevant signaling pathway that could be modulated by a synthetic peptide, we will consider a generic G-protein coupled receptor (GPCR) signaling pathway. Many peptide hormones and neurotransmitters exert their effects through GPCRs, making this a relevant target for novel peptide-based drugs.

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.

This diagram illustrates a simplified workflow of how a bioactive peptide, potentially synthesized using this compound, could initiate a cellular response. The peptide acts as a ligand that binds to and activates a GPCR on the cell surface. This activation leads to the engagement and activation of an intracellular G-protein, which in turn modulates the activity of an effector enzyme. The effector enzyme then produces a second messenger, which propagates the signal within the cell, ultimately leading to a specific cellular response.

Conclusion

This compound is an indispensable tool in modern peptide chemistry, enabling the synthesis of complex and robust bioactive peptides. Its role as a protected amino acid building block is central to the efficiency and success of solid-phase peptide synthesis. The ability to incorporate D-amino acids with protected side chains opens up new avenues for the design and development of novel peptide-based therapeutics with enhanced stability and biological activity. Further research into peptides containing this and other non-natural amino acids will undoubtedly continue to fuel advancements in medicine and biotechnology.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Article | KnE Open [kneopen.com]

A Technical Guide to the Solubility of H-D-SER(TBU)-OH in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of H-D-Ser(tBu)-OH (O-tert-Butyl-D-serine), a crucial building block in peptide synthesis and drug development. Understanding the solubility of this protected amino acid is paramount for its effective handling, storage, and application in synthetic methodologies. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow to guide researchers in assessing its solubility characteristics.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For protected amino acids like this compound, solubility is influenced by several factors including the polarity of the solvent, the physicochemical properties of the amino acid derivative (such as the presence of the bulky, nonpolar tert-butyl protecting group), temperature, and pH. The principle of "like dissolves like" is a fundamental guideline, suggesting that a solute will dissolve best in a solvent that has a similar polarity.

Solubility Data for this compound

Precise quantitative solubility data for this compound across a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, data for its enantiomer, H-L-Ser(tBu)-OH, provides a strong and reliable proxy, as enantiomers exhibit identical physical properties, including solubility, in achiral solvents.

Below is a summary of available quantitative and qualitative solubility data.

| Solvent | Type | This compound / H-L-Ser(tBu)-OH Solubility | Citation |

| Water (H₂O) | Polar Protic | ≥ 100 mg/mL (for L-isomer) | [1][2][3] |

| Chloroform (CHCl₃) | Nonpolar | Soluble (qualitative, for Fmoc-protected L-isomer) | [4] |

| Dichloromethane (DCM) | Nonpolar | Soluble (qualitative, for Fmoc-protected L-isomer) | [4] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble (qualitative, for Fmoc-protected L-isomer) | [4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (qualitative, for Fmoc-protected L-isomer) | [4] |

| Acetone | Polar Aprotic | Soluble (qualitative, for Fmoc-protected L-isomer) | [4] |

Note: The qualitative data for organic solvents is based on the Fmoc-protected L-isomer. While the Fmoc group increases lipophilicity, the underlying solubility trends in these common solvents are informative for the unprotected amino acid.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility values in specific solvent systems, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, ethanol, DMF, DMSO)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

To effectively separate the saturated solution from the undissolved solid, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

References

A Technical Guide to H-D-Ser(tBu)-OH: A Key Building Block in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on H-D-Ser(tBu)-OH (O-tert-Butyl-D-serine), a crucial amino acid derivative for solid-phase peptide synthesis (SPPS). This document details its chemical properties, supplier information, and its pivotal role in the synthesis of peptides for research and drug development.

Core Chemical Information

This compound, with the CAS number 18783-53-4 , is a synthetic derivative of the amino acid D-serine.[1][2] The defining feature of this compound is the tert-butyl (tBu) protecting group on the hydroxyl side chain of D-serine. This protective group is instrumental in preventing unwanted side reactions during the stepwise assembly of amino acids in peptide synthesis.[3] The tert-butyl group is stable under the basic conditions used for the removal of the Fmoc protecting group from the N-terminus but is readily cleaved under acidic conditions, typically during the final cleavage of the peptide from the solid support.[4][5]

| Property | Value |

| CAS Number | 18783-53-4 |

| Molecular Formula | C7H15NO3 |

| Molecular Weight | 161.2 g/mol |

| Synonyms | O-tert-Butyl-D-serine, D-Ser(tBu)-OH |

| Appearance | White to off-white solid |

| Storage | 2-8°C in an inert atmosphere |

Key Applications in Research and Development

The primary application of this compound lies in its role as a fundamental building block in solid-phase peptide synthesis (SPPS) .[3][6] Its use is particularly prevalent in the Fmoc/tBu orthogonal protection strategy, which is a cornerstone of modern peptide chemistry.[4]

The strategic incorporation of this compound into a peptide sequence allows for:

-

Prevention of Side Reactions: The tert-butyl ether protecting group on the serine hydroxyl side chain prevents unwanted reactions, such as esterification or acylation, during the coupling of subsequent amino acids.[3] This ensures the synthesis of the desired peptide sequence with high fidelity.

-

Enhanced Solubility and Stability: The presence of the tert-butyl group can enhance the solubility and stability of the protected amino acid, facilitating its use in automated and manual peptide synthesizers.[1]

-

Synthesis of Complex Peptides: By providing robust side-chain protection, this compound enables the synthesis of complex and modified peptides, including those with post-translational modifications or those intended for use as therapeutic agents.[3][7]

While this compound itself is a synthetic building block, the peptides synthesized using it can be designed to interact with various biological targets, including those involved in cellular signaling pathways. For instance, synthetic peptides are widely used to probe and modulate G protein-coupled receptor (GPCR) signaling.

Caption: Conceptual diagram of a synthetic peptide interacting with a G protein-coupled receptor signaling pathway.

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

The following is a generalized protocol for the manual incorporation of this compound into a peptide chain using Fmoc-based solid-phase peptide synthesis.

Materials:

-

This compound

-

Fmoc-protected amino acids

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

Workflow:

Caption: General workflow for the incorporation of this compound in solid-phase peptide synthesis.

Detailed Steps:

-

Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes to ensure optimal reaction conditions.[4]

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed by treating the resin with a 20% piperidine solution in DMF.[4] This is followed by thorough washing with DMF to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vessel, this compound is dissolved in DMF along with a coupling reagent (e.g., HBTU) and an activator base (e.g., DIPEA).[4]

-

This activated amino acid solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for a specified time, typically 1-2 hours.

-

The completion of the coupling can be monitored using a Kaiser test.

-

-

Washing: The resin is washed extensively with DMF to remove any unreacted reagents.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group on the D-serine) are removed simultaneously by treatment with a strong acid cocktail, such as 95% TFA.[4]

-

Peptide Precipitation: The cleaved peptide is then precipitated from the cleavage cocktail by the addition of cold diethyl ether.

Supplier Information

This compound is commercially available from a variety of chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and quality of the compound.

| Supplier | Country/Region | Notes |

| MedChemExpress | USA | Offers research-grade amino acid derivatives.[8] |

| Sigma-Aldrich | Global | A major supplier of chemicals for research and development. |

| Bachem AG | Switzerland | Specializes in the production of peptides and complex organic molecules.[3] |

| Aapptec | USA | Provides a range of products for peptide synthesis.[7] |

| ChemicalBook | Global | An online platform listing multiple suppliers from various regions, including China and India.[1][4][9] |

| Santa Cruz Biotechnology | USA | Supplies a wide range of biochemicals for research.[2] |

Note: The availability and pricing from these suppliers are subject to change and should be verified directly with the respective companies.

Conclusion

This compound is an essential reagent for any laboratory engaged in peptide synthesis. Its robust side-chain protection is critical for the successful and high-fidelity synthesis of a wide array of peptides for basic research, drug discovery, and development. The protocols and information provided in this guide serve as a foundational resource for the effective utilization of this valuable amino acid derivative.

References

The Strategic Imperative of H-D-Ser(tBu)-OH in Modern Peptide Chemistry: An In-depth Technical Guide

For Immediate Release

In the intricate world of peptide science, the selection of appropriate building blocks is paramount to the success of synthesizing complex and therapeutically relevant peptides. Among the arsenal (B13267) of protected amino acids available to researchers, H-D-Ser(tBu)-OH, a serine derivative with a tert-butyl protected side chain, has emerged as a cornerstone in both solid-phase and solution-phase peptide synthesis. This technical guide provides a comprehensive overview of the applications of this compound, offering detailed experimental protocols, quantitative data on its performance, and insights into its role in the development of next-generation therapeutics.

Core Principles: The Role of the Tert-Butyl Protecting Group

The hydroxyl group of serine is reactive and can lead to undesirable side reactions during peptide synthesis, such as O-acylation. The tert-butyl (tBu) ether protecting group in this compound provides robust and reliable protection of this hydroxyl functionality.[1] This protection is stable under the basic conditions typically used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group in solid-phase peptide synthesis (SPPS), making it an integral component of the widely adopted Fmoc/tBu orthogonal protection strategy.[1][2] The tBu group is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[1][2]

dot graph Structure { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

"this compound" [ label=< this compound

α-Amino Group (H₂N) Carboxyl Group (COOH)

|

CH - CH₂ - O - C(CH₃)₃

|

D-Configuration

Side Chain: O-tert-butyl ether > ]; } dot Figure 1: Structure of this compound.

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is a versatile and indispensable building block in Fmoc-based SPPS, compatible with a wide array of resins, coupling reagents, and solvents.[1] Its incorporation into a growing peptide chain follows the standard SPPS cycle.

dot graph SPPS_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Resin [label="Resin Swelling"]; Fmoc_Deprotection [label="Fmoc Deprotection\n(e.g., 20% Piperidine (B6355638) in DMF)"]; Washing1 [label="Washing\n(DMF)"]; Coupling [label="Coupling of\nthis compound"]; Washing2 [label="Washing\n(DMF/DCM)"]; Repeat [label="Repeat for\nNext Amino Acid", shape=ellipse, fillcolor="#FBBC05"]; Cleavage [label="Final Cleavage &\nDeprotection (TFA Cocktail)", fillcolor="#EA4335"];

Resin -> Fmoc_Deprotection; Fmoc_Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> Repeat [label="n cycles"]; Repeat -> Fmoc_Deprotection; Washing2 -> Cleavage [label="After final coupling"]; } dot Figure 2: General workflow for SPPS incorporating this compound.

Coupling Efficiency and Reagent Selection

The efficiency of coupling this compound is critical for the overall yield and purity of the final peptide. The choice of coupling reagent plays a significant role, particularly given the steric hindrance of the tBu group. While quantitative data for this compound is not extensively documented in comparative studies, the data for the closely related Boc-Ser(tBu)-OH provides a strong indication of expected performance.

| Coupling Reagent | Class | Relative Coupling Efficiency | Typical Coupling Time | Risk of Racemization |

| DIC/HOBt | Carbodiimide | Good | 1 - 4 hours | Low to Moderate |

| HBTU | Aminium/Uronium Salt | Very Good | 30 - 60 minutes | Low |

| HATU | Aminium/Uronium Salt | Excellent | 15 - 45 minutes | Very Low |

| COMU | Aminium/Uronium Salt | Excellent | 15 - 45 minutes | Very Low |

Table 1: Comparison of Common Coupling Reagents for Ser(tBu) Derivatives. Data is representative and actual results may vary based on sequence and conditions.[1]

Uronium/phosphonium salt-based reagents like HATU and COMU are generally recommended for difficult or sterically hindered couplings, offering faster reaction times and higher efficiency with a lower risk of racemization.[1][3]

Detailed Experimental Protocol: Manual SPPS

This protocol outlines the manual synthesis of a model tripeptide (e.g., X-D-Ser(tBu)-Y-NH₂) on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (0.5 mmol/g substitution)

-

Fmoc-D-Ser(tBu)-OH and other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail (Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[4]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in DMF for 30-60 minutes in a peptide synthesis vessel.[2]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Coupling of Fmoc-D-Ser(tBu)-OH:

-

In a separate vial, dissolve Fmoc-D-Ser(tBu)-OH (0.3-0.5 mmol, 3-5 equivalents) and HBTU (0.3-0.5 mmol) in DMF.[2]

-

Add DIPEA (0.6-1.0 mmol, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[2]

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[2]

-

Monitor the coupling completion using a Kaiser test (a negative result indicates complete coupling).[2]

-

-

Washing: Wash the resin with DMF (3x).

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM (3x) and dry under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours.[4]

-

Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.[4]

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Applications in Solution-Phase Synthesis

While SPPS is dominant for many applications, solution-phase peptide synthesis remains crucial, particularly for the large-scale production of shorter peptides and for fragment condensation strategies. This compound is also a valuable building block in this context.

Detailed Experimental Protocol: Dipeptide Synthesis

This protocol describes the synthesis of a dipeptide, for example, Boc-Ala-D-Ser(tBu)-OMe.

Materials:

-

H-D-Ser(tBu)-OMe (prepared by esterification of this compound)

-

Boc-Ala-OH

-

Coupling reagent (e.g., EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

1 M aqueous HCl solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Activation of Boc-Ala-OH: Dissolve Boc-Ala-OH (1 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in DCM. Stir the mixture at 0°C for 30 minutes.

-

Coupling: Add a solution of H-D-Ser(tBu)-OMe (1 equivalent) and DIPEA (1.2 equivalents) in DCM to the activated Boc-Ala-OH solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Wash the reaction mixture with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel to yield the pure Boc-Ala-D-Ser(tBu)-OMe.

Role in the Synthesis of Complex Peptides and Drug Development

The incorporation of D-amino acids, such as D-Serine, can significantly enhance the therapeutic potential of peptides by increasing their resistance to enzymatic degradation and modulating their conformational properties. This compound is therefore a key component in the synthesis of various bioactive peptides and peptidomimetics.

Synthesis of Bioactive Peptides

This compound and its L-counterpart are utilized in the synthesis of several peptide drugs. For instance, the synthesis of somatostatin (B550006) analogs like Octreotide and Lanreotide , which are used to treat acromegaly and certain tumors, involves the incorporation of protected serine and threonine residues.[5][6][7][8][9] The presence of D-amino acids in these structures is crucial for their prolonged in vivo activity.

Precursor for Post-Translationally Modified Peptides

The hydroxyl group of serine is a common site for post-translational modifications (PTMs) such as phosphorylation and glycosylation. After the synthesis of the peptide backbone using this compound and subsequent deprotection of the tBu group, the exposed hydroxyl group can be selectively modified to introduce these crucial functionalities. This strategy is vital for studying the biological roles of PTMs and for developing novel therapeutics.

Potential Side Reactions and Mitigation Strategies

While this compound is a robust building block, certain side reactions can occur during peptide synthesis.

-

Racemization: Although generally low with urethane-based protecting groups like Fmoc, racemization can occur during the activation step, especially with prolonged activation times or the use of certain bases.[10][11] The use of additives like HOBt and coupling reagents known for low racemization potential (e.g., HATU) is recommended.[1]

-

Dehydration: The side chain of serine can undergo dehydration to form dehydroalanine, particularly with some coupling reagents and under harsh conditions. Using milder activation methods can minimize this side reaction.

-

Diketopiperazine Formation: This side reaction can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. This is more prevalent when proline is one of the first two residues but can also occur with other amino acids.[10] Rapid coupling of the third amino acid can help to suppress this.

Conclusion

This compound is a critically important and versatile building block in modern peptide chemistry. Its robust side-chain protection, compatibility with standard synthesis protocols, and its role in introducing conformational stability and resistance to degradation make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, optimal coupling conditions, and potential side reactions, as outlined in this guide, is essential for the successful synthesis of a wide range of simple and complex peptides with high yield and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 4. researchgate.net [researchgate.net]

- 5. research.monash.edu [research.monash.edu]

- 6. Cyclic peptide synthesis [chem.gla.ac.uk]

- 7. peptide.com [peptide.com]

- 8. Identification of racemization sites using deuterium labeling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to the Tert-Butyl Protecting Group in Peptide Synthesis

An In-depth Technical Guide on the Stability of the Tert-Butyl Protecting Group in H-D-Ser(tBu)-OH

This guide provides a comprehensive overview of the chemical stability of the tert-butyl (tBu) protecting group on the serine side chain in the amino acid derivative this compound. It is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development. The document details the conditions under which the tBu group is stable and the reagents that facilitate its removal, supported by quantitative data, experimental protocols, and logical diagrams.

The tert-butyl (tBu) group is a widely used acid-labile protecting group for the hydroxyl function of serine (Ser) and threonine (Thr), as well as for the carboxyl groups of aspartic (Asp) and glutamic (Glu) acids. Its primary application is in Fmoc-based solid-phase peptide synthesis (SPPS), where it offers a critical advantage: orthogonality. The tBu group is completely stable to the basic conditions required for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group (typically 20-50% piperidine (B6355638) in DMF), yet it is readily cleaved under strongly acidic conditions during the final cleavage of the peptide from the resin support. This orthogonality ensures the integrity of the side-chain protection throughout the iterative process of peptide chain elongation.

Chemical Stability Profile

The utility of this compound in peptide synthesis is defined by the stability of the tBu ether linkage on the serine side chain under various chemical conditions.

Acid Stability and Cleavage

The tBu group is classified as highly acid-labile. It is efficiently removed by strong acids through a carbocationic mechanism. The standard reagent for cleavage is trifluoroacetic acid (TFA). To prevent the reactive tert-butyl carbocation from causing side reactions (e.g., alkylation of sensitive residues like tryptophan or methionine), scavengers are added to the cleavage cocktail.

Common cleavage cocktails include:

-

TFA/H₂O (95:5, v/v): A standard cocktail for peptides without sensitive residues.

-

TFA/H₂O/TIPS (95:2.5:2.5, v/v/v): Triisopropylsilane (TIPS) is an effective carbocation scavenger.

-

TFA/EDT/H₂O/TIPS (94:2.5:2.5:1, v/v/v/v): A "Reagent B" type cocktail containing ethanedithiol (EDT) for peptides with tryptophan.

The cleavage is typically complete within 1-3 hours at room temperature.

Base Stability

The tBu group is exceptionally stable under basic conditions. It is completely resistant to the repeated treatments with 20-50% piperidine in N,N-dimethylformamide (DMF) used for Fmoc group removal during SPPS. It is also stable to other bases commonly used in organic synthesis, such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA).

Stability to Hydrogenolysis

The tert-butyl ether linkage is stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C). This makes it compatible with protecting groups that are removed by hydrogenolysis, such as the benzyloxycarbonyl (Z) and benzyl (B1604629) (Bzl) groups.

Quantitative Stability Data

The following tables summarize the stability and lability of the Ser(tBu) group under various standard conditions used in peptide synthesis.

| Reagent/Condition | Stability of Ser(tBu) Group | Purpose in Peptide Synthesis | Reference |

| 20-50% Piperidine in DMF | >99.9% Stable | Fmoc group removal | |

| 1M Diisopropylethylamine (DIPEA) in DMF | >99.9% Stable | Activation/Coupling step (basic medium) | |

| H₂, 10% Pd/C, Methanol | >99.9% Stable | Removal of Z or Bzl groups | |

| 95% Trifluoroacetic Acid (TFA) | <0.1% Stable (cleaved) | Final peptide cleavage from resin | |

| 1% TFA in Dichloromethane (B109758) (DCM) | Partially labile | Used for cleavage from highly acid-sensitive resins |

Table 1: General Stability of the Ser(tBu) Protecting Group.

| Acid Concentration (in DCM) | Approximate Half-life (t₁/₂) of Ser(tBu) Cleavage |

| 50% TFA | ~ 5-10 minutes |

| 10% TFA | ~ 60-90 minutes |

| 1% TFA | Several hours to days |

Table 2: Relative Lability of Ser(tBu) in Varying TFA Concentrations at Room Temperature. (Note: These are estimated values for illustrative purposes, as precise kinetic data can vary with substrate and solvent.)

Potential Side Reactions

During the final TFA cleavage step, the serine hydroxyl group can be re-exposed. Under these strongly acidic and dehydrating conditions, a potential side reaction is the acid-catalyzed dehydration of the serine residue to form dehydroalanine (B155165) (Dha). This is more pronounced if the cleavage is performed at elevated temperatures or for extended periods.

Experimental Protocols

Protocol 1: Assessing Base Stability (Fmoc Deprotection Simulation)

-

Sample Preparation: Dissolve 10 mg of this compound in 1 mL of DMF.

-

Reaction: Add 1 mL of a 40% piperidine solution in DMF to the sample.

-

Incubation: Gently agitate the solution at room temperature for 2 hours.

-

Quenching: Neutralize the reaction mixture with acetic acid.

-

Analysis: Dilute an aliquot of the mixture with the appropriate mobile phase and analyze using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Quantification: Compare the peak area of this compound to a control sample treated only with DMF. The absence of a peak corresponding to unprotected H-D-Ser-OH confirms stability.

Protocol 2: Assessing Acid Lability (TFA Cleavage Assay)

-

Sample Preparation: Dissolve 10 mg of this compound in 100 µL of dichloromethane (DCM).

-

Reaction: Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5, v/v/v). Add 1.9 mL of this cocktail to the sample solution.

-

Incubation: Keep the reaction at room temperature. Take aliquots (e.g., 100 µL) at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: For each aliquot, immediately evaporate the TFA under a stream of nitrogen and dissolve the residue in 1 mL of 50% acetonitrile/water.

-

Analysis: Analyze each time point by RP-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound and the deprotected product, H-D-Ser-OH.

-

Quantification: Calculate the percentage of cleavage at each time point by comparing the peak area of the product to the sum of the peak areas of the product and the remaining starting material.

Diagrams and Workflows

The following diagrams illustrate the key processes and logical relationships concerning the use of this compound.

H-D-SER(TBU)-OH: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for H-D-SER(TBU)-OH (O-tert-Butyl-D-serine), a key serine derivative utilized in peptide synthesis and other research applications. Adherence to these protocols is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Physicochemical and Hazard Identification

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18783-53-4 | N/A |

| Molecular Formula | C7H15NO3 | N/A |

| Molecular Weight | 161.2 g/mol | N/A |

| Appearance | White to off-white solid powder | N/A |

| Melting Point | Information not available | N/A |

| Solubility | Information not available | N/A |

Table 2: Hazard Identification

| Hazard Statement | GHS Classification | Precautionary Statement |

| May cause skin irritation | H315: Causes skin irritation | P280: Wear protective gloves. |

| May cause serious eye irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. |

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are paramount when handling this compound to minimize exposure risk.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Lab coat. | |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |

Safe Handling and Storage Procedures

Strict adherence to proper handling and storage protocols will prevent contamination and degradation of the compound, as well as ensure user safety.

Handling:

-

Avoid direct contact with skin and eyes.

-

Do not inhale dust.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place.

-

Store away from heat and sources of ignition.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |

Spill Response:

In case of a spill, wear appropriate PPE, avoid breathing dust, and clean up using a method that does not disperse dust into the air. Place the spilled material into a suitable container for disposal.

Experimental Protocols and Methodologies

Detailed, peer-reviewed experimental protocols specifically detailing the safety and toxicology of this compound are not widely available in the public domain. The safety information presented in this guide is synthesized from data sheets of structurally similar compounds. Researchers are advised to perform a thorough risk assessment before use and to handle the compound as potentially hazardous.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

Signaling Pathways

The request for diagrams of signaling pathways is not applicable to the safety and handling of this compound as it is a synthetic amino acid derivative used in chemical synthesis. Its biological activity is typically relevant in the context of the larger peptides or molecules into which it is incorporated, rather than as a standalone signaling molecule.

Methodological & Application

Standard Protocol for the Application of H-D-Ser(tBu)-OH in Solid-Phase Peptide Synthesis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of H-D-Ser(tBu)-OH (O-tert-butyl-D-serine) in solid-phase peptide synthesis (SPPS). It outlines the standard protocols for both Fmoc/tBu and Boc/tBu strategies, including coupling and deprotection methodologies, potential side reactions, and mitigation strategies. The protocols provided are suitable for both manual and automated peptide synthesis.

Introduction

This compound is a crucial building block in the synthesis of peptides containing D-serine residues. The tert-butyl (tBu) ether protecting group on the hydroxyl side chain of D-serine offers stability under the basic conditions used for Fmoc deprotection and the moderately acidic conditions for Boc deprotection, while being readily cleavable with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the solid support.[1][2][3] This orthogonality is fundamental to the successful synthesis of complex peptide sequences. The incorporation of D-amino acids, such as D-serine, is a common strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.

Chemical Properties

| Property | Value |

| Chemical Name | O-tert-butyl-D-serine |

| CAS Number | 128107-47-1 |

| Molecular Formula | C₇H₁₅NO₃ |

| Molecular Weight | 161.20 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as DMF and DCM. |

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following sections detail the protocols for incorporating this compound into a peptide chain using both Fmoc and Boc protection strategies. The choice between Fmoc and Boc chemistry will depend on the specific requirements of the target peptide and the available laboratory infrastructure.

Fmoc/tBu Strategy

The Fmoc/tBu strategy is widely used due to its milder deprotection conditions for the α-amino group.[1][4][5]

Experimental Protocol: Single Coupling Cycle (Fmoc-D-Ser(tBu)-OH)

This protocol describes a single cycle for the incorporation of Fmoc-D-Ser(tBu)-OH onto a resin-bound peptide chain with a free N-terminal amine.

1. Resin Swelling:

-

Swell the resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes with gentle agitation.[1]

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.[1]

-

Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc-adduct.

3. Coupling of Fmoc-D-Ser(tBu)-OH:

-

Activation: In a separate vessel, pre-activate Fmoc-D-Ser(tBu)-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent and additive in DMF. Common activation cocktails are listed in the table below.

-

Coupling: Add the activated Fmoc-D-Ser(tBu)-OH solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for the recommended time (see table below).

-

Monitor the coupling reaction for completion using a qualitative method like the Kaiser test (a negative result indicates a complete reaction).[1]

4. Capping (Optional):

-

If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

5. Washing:

-

Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (2-3 times) to remove excess reagents and by-products.

The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Table 1: Common Coupling Reagents for Fmoc-D-Ser(tBu)-OH

| Coupling Reagent/Additive | Base | Typical Coupling Time | Racemization Potential | Notes |

| HBTU/HOBt | DIPEA or NMM | 30 - 60 minutes | Low | A reliable and widely used coupling reagent.[6] |

| HATU/HOAt | DIPEA or Collidine | 15 - 45 minutes | Very Low | Highly efficient, especially for sterically hindered couplings.[6][7] |

| DIC/HOBt | - | 1 - 4 hours | Low to Moderate | Cost-effective but generally slower.[6] |

| COMU | DIPEA or NMM | 15 - 30 minutes | Very Low | A newer generation uronium salt with high efficiency and safety profile.[7] |

Data is based on typical outcomes and may vary depending on the specific peptide sequence and reaction conditions.

Boc/tBu Strategy

The Boc/tBu strategy utilizes a strong acid for the removal of the temporary N-terminal Boc group.

Experimental Protocol: Single Coupling Cycle (Boc-D-Ser(tBu)-OH)

This protocol outlines a single cycle for the incorporation of Boc-D-Ser(tBu)-OH.

1. Resin Swelling:

-

Swell the resin (e.g., Merrifield, PAM resin) in DCM for 1-2 hours.[8]

2. Boc Deprotection:

-

Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes.[8][9]

-

Wash the resin thoroughly with DCM and neutralize the resulting TFA salt with a 5-10% solution of DIPEA in DCM or DMF.[8][9]

3. Coupling of Boc-D-Ser(tBu)-OH:

-

Activation: Pre-activate Boc-D-Ser(tBu)-OH (3-4 equivalents) with a coupling reagent in DMF.

-

Coupling: Add the activated amino acid solution to the neutralized resin and agitate for the recommended time.

-

Monitor the reaction completion using the ninhydrin (B49086) test.[6]

4. Washing:

-

Wash the resin thoroughly with DMF and DCM.

Table 2: Common Coupling Reagents for Boc-D-Ser(tBu)-OH

| Coupling Reagent/Additive | Base | Typical Coupling Time | Racemization Potential | Notes |

| DIC/HOBt | - | 1 - 4 hours | Low to Moderate | A cost-effective and common choice in Boc-SPPS.[6] |

| HBTU/HOBt | DIPEA | 30 - 60 minutes | Low | Efficient and reliable for most couplings.[6] |

Note: If using a dicyclohexylamine (B1670486) (DCHA) salt of Boc-D-Ser(tBu)-OH, it must be converted to the free acid before use by performing an acidic wash.[6]

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the tert-butyl group from D-serine, are removed simultaneously.

Protocol: Cleavage and Deprotection

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS acts as a scavenger to prevent side reactions.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[1]

Potential Side Reactions and Mitigation

1. Racemization/Epimerization:

-

The chiral center of the amino acid can be susceptible to epimerization during the activation step, especially with prolonged exposure to base.[6]

-

Mitigation: Use of additives like HOBt or HOAt can suppress racemization.[6] For sensitive couplings, using a weaker base like 2,4,6-collidine instead of DIPEA is recommended.[10] The choice of a highly efficient coupling reagent like HATU can also minimize reaction times and reduce the risk of epimerization.[6]

2. O-Sulfonation:

-

During the final TFA cleavage of peptides containing arginine residues protected with Pmc or Mtr groups, O-sulfonation of serine and threonine residues can occur in the absence of appropriate scavengers, leading to the formation of peptide sulfuric acid mono-esters.[11]

-

Mitigation: The use of effective scavenger cocktails during cleavage, such as those containing TIS and water, is crucial to prevent this side reaction.

3. Incomplete Deprotection or Coupling:

-

Steric hindrance or peptide aggregation on the resin can lead to incomplete reactions.[12]

-

Mitigation: For difficult sequences, double coupling or the use of more powerful coupling reagents like HATU may be necessary. Monitoring each step with tests like the Kaiser test is essential to ensure completion.[1]

Visualizing the Workflow and Chemical Structures

Caption: General workflow of solid-phase peptide synthesis (SPPS).

Caption: Structure of Fmoc-D-Ser(tBu)-OH.

Caption: General mechanism of amino acid coupling in SPPS.

Caption: Deprotection schemes for Fmoc and tert-butyl groups.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

Effective Coupling Reagents for H-D-Ser(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids into peptide sequences is a critical strategy in drug design and development, often imparting increased proteolytic stability and unique conformational properties. H-D-Ser(tBu)-OH, a protected form of D-serine, is a valuable building block in Solid-Phase Peptide Synthesis (SPPS). However, its sterically hindered side chain, protected by a tert-butyl (tBu) group, can present challenges during the coupling reaction, potentially leading to incomplete reactions and racemization. The selection of an appropriate coupling reagent is therefore paramount to ensure high coupling efficiency, yield, and purity of the final peptide.

This document provides a comprehensive overview of effective coupling reagents for this compound in SPPS, complete with detailed application notes, experimental protocols, and a comparative analysis of their performance.

Coupling Reagent Performance: A Comparative Analysis

The choice of coupling reagent significantly impacts the success of incorporating sterically hindered amino acids like this compound. The following table summarizes the performance of commonly used coupling reagents in SPPS, based on typical outcomes. While specific quantitative data for this compound is limited in publicly available literature, the data for its L-enantiomer, which is expected to have similar reactivity, provides valuable guidance.

| Coupling Reagent/Method | Additive | Base | Typical Yield | Racemization/Epimerization Risk | Key Considerations |

| HATU | None | DIPEA, NMM, or Collidine | High | Low to Moderate[1] | Fast reaction times and high efficiency.[1] The choice of base can influence the extent of epimerization.[1] |

| HBTU | HOBt | DIPEA or NMM | High | Moderate[1] | A widely used and effective reagent, though HATU is often considered superior in terms of speed and reduced side reactions.[1] |

| COMU | None | DIPEA or NMM | High | Very Low | A third-generation uronium salt with high reactivity and an improved safety profile as it does not release potentially explosive benzotriazole (B28993) byproducts.[2] |

| DIC/HOBt | HOBt | None/DIPEA | Good to High | Low to Moderate[1] | A classic and cost-effective method. The use of HOBt is crucial for suppressing racemization.[1] |

| DIC/OxymaPure® | OxymaPure® | None/DIPEA | High | Very Low[1] | OxymaPure® is often the preferred additive for coupling racemization-prone amino acids.[1] |

| PyBOP | None | DIPEA or NMM | High | Low to Moderate[1] | A phosphonium (B103445) salt-based reagent that is a good alternative to aminium/uronium salts, particularly to avoid guanidinylation side reactions.[1] |

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound in SPPS. These protocols may require optimization based on the specific peptide sequence, resin, and synthesizer used.

Protocol 1: Coupling with HATU/HBTU/COMU

This protocol is suitable for highly efficient and rapid couplings.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3-5 equivalents)

-

HATU, HBTU, or COMU (2.9-4.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.

-

Washing: Thoroughly wash the resin with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound and the coupling reagent (HATU, HBTU, or COMU) in DMF. Add the base (DIPEA or collidine) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF.

Protocol 2: Coupling with DIC/HOBt or DIC/OxymaPure®

This protocol is a cost-effective method with good racemization suppression.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3-4 equivalents)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure® (3-4 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-4 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

-

Coupling Solution Preparation: In a separate vessel, dissolve this compound and HOBt or OxymaPure® in DMF.

-

Coupling: Add the amino acid/additive solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring and Washing: Follow steps 6-7 from Protocol 1.

Mandatory Visualizations

Caption: General workflow for a single coupling cycle in SPPS.

Caption: Decision tree for selecting a suitable coupling reagent.

Conclusion

The successful incorporation of the sterically hindered this compound into a peptide sequence is highly dependent on the judicious selection of the coupling reagent. For routine couplings where cost is a consideration, DIC/HOBt remains a viable option. However, for challenging sequences or when maximal efficiency and minimal side reactions are critical, the use of more advanced uronium salts such as HATU and COMU, or the combination of DIC with OxymaPure®, is highly recommended. By following the detailed protocols and considering the factors outlined in this guide, researchers can achieve high yields of D-serine-containing peptides with excellent purity, facilitating advancements in drug discovery and development.

References

Application Notes and Protocols for the Acidic Cleavage of the tBu Group from H-D-Ser(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (tBu) group is a widely utilized protecting group for the hydroxyl functionality of serine in peptide synthesis and organic chemistry. Its stability to a broad range of reaction conditions, particularly basic and nucleophilic environments, makes it an ideal choice for complex synthetic strategies. The removal of the tBu group is typically achieved under acidic conditions, a critical step that requires careful optimization to ensure high yields and prevent side reactions. These application notes provide a comprehensive overview of the acidic cleavage of the tBu group from H-D-Ser(tBu)-OH, offering detailed protocols and a summary of reaction conditions.

The cleavage of the tert-butyl ether from serine proceeds via an SN1 or E1 mechanism upon protonation of the ether oxygen by a strong acid.[1] This results in the formation of a stable tert-butyl carbocation and the free hydroxyl group of serine. This reactive carbocation can, however, lead to undesired side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan, methionine, tyrosine, and cysteine) in a peptide chain.[1] To mitigate these side reactions, the cleavage is almost always performed in the presence of "scavenger" molecules.[1]

Conditions for Acidic Cleavage: A Comparative Overview

The choice of acidic reagent and reaction conditions for the deprotection of this compound is crucial and depends on the overall synthetic strategy, including the presence of other acid-labile protecting groups.

Common Acidic Reagents:

-

Trifluoroacetic Acid (TFA): As a strong acid, TFA is the most common reagent for tBu cleavage. It is typically used in high concentrations (e.g., 95%) in a cleavage "cocktail" containing scavengers.[1]

-

Hydrogen Chloride (HCl): Anhydrous HCl in an organic solvent is another effective reagent for tBu deprotection.[2]

-

Phosphoric Acid (H₃PO₄): Aqueous phosphoric acid is considered a milder and more environmentally friendly option for the removal of tBu groups.[3]

The Critical Role of Scavengers:

The tert-butyl cation generated during the cleavage is a potent electrophile that can be trapped by nucleophilic scavengers, thus preventing side reactions. The choice of scavenger depends on the substrate. Common scavengers include:

-

Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.[1]

-

Water: Can act as a scavenger and is often included in cleavage cocktails.[1]

-

Thioanisole: Particularly useful for protecting methionine and tryptophan residues.

-

1,2-Ethanedithiol (EDT): Effective for scavenging and for protecting cysteine residues.

Data Presentation: Quantitative Analysis of Cleavage Conditions

| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time | Deprotection (%) | Reference(s) |

| HCl | 0.1 N | HFIP | Room Temp. | 5 min | >75 | [1] |

| HCl | 0.1 N | HFIP | Room Temp. | 1.5 h | >95 | [1] |

| HCl | 0.1 N | HFIP | Room Temp. | 4 h | Quantitative | [1] |

HFIP: Hexafluoroisopropanol

Experimental Protocols

Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Standard TFA-Mediated Cleavage

This protocol is a general and robust method for the cleavage of the tBu group from a serine residue within a peptide synthesized on a solid support.

Materials:

-

This compound containing substrate (e.g., peptidyl-resin)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.[1]

-

Dichloromethane (DCM) for washing

-

Cold diethyl ether or methyl tert-butyl ether (MTBE) for precipitation

-

Centrifuge and centrifuge tubes

-

Nitrogen or argon gas for drying

Procedure:

-

Place the dry substrate (e.g., 50-100 mg of peptidyl-resin) in a suitable reaction vessel.

-

Add the cleavage cocktail (e.g., 1-2 mL per 100 mg of resin) to the substrate.[1]

-

Gently agitate the mixture at room temperature for 1.5 to 2 hours.[1]

-

Filter the cleavage mixture to separate the solid support (if applicable) from the solution containing the deprotected product.

-

Wash the solid support with a small volume of fresh TFA or DCM and combine the filtrates.

-

Slowly add the TFA solution containing the product to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution) to precipitate the deprotected product.[1]

-

Centrifuge the mixture to pellet the product.

-

Carefully decant the ether.

-

Wash the product pellet with cold ether two more times to remove residual scavengers and TFA.[1]

-

Dry the crude product under a stream of inert gas or in a vacuum desiccator.

Protocol 2: Cleavage using a Multi-Scavenger Cocktail ("Reagent K")

This protocol is recommended when the substrate contains multiple sensitive amino acid residues that are prone to alkylation by the tert-butyl cation.

Materials:

-

This compound containing substrate

-

Reagent K: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) in a 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.

-

Dichloromethane (DCM) for washing

-

Cold diethyl ether or methyl tert-butyl ether (MTBE) for precipitation

-

Centrifuge and centrifuge tubes

-

Nitrogen or argon gas for drying

Procedure:

-

Place the dry substrate in a suitable reaction vessel.

-

Add Reagent K to the substrate.

-

Gently agitate the mixture at room temperature for 2 to 4 hours.[1]

-

Filter the cleavage mixture away from the solid support (if applicable).

-

Wash the solid support with a small amount of fresh TFA or DCM and combine the filtrates.

-

Precipitate the product by adding the TFA solution to cold diethyl ether or MTBE (approximately 10 times the volume).

-

Pellet the product via centrifugation.

-

Decant the supernatant.

-

Wash the product pellet with cold ether twice.

-

Dry the crude product under a stream of inert gas or in a vacuum desiccator.

Visualizations

Caption: General experimental workflow for the acidic cleavage of the tBu group.

Caption: Mechanism of acidic cleavage of the tBu group and the role of scavengers.

References

Application Notes and Protocols for the Incorporation of H-D-Ser(tBu)-OH in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the precise incorporation of each amino acid is paramount to achieving high purity and yield of the final peptide. H-D-Ser(tBu)-OH, a derivative of D-serine, is a critical building block, particularly within the widely adopted Fmoc/tBu orthogonal protection strategy.[1] The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group and is readily removed by a mild base, typically piperidine (B6355638). The tert-butyl (tBu) ether protecting group on the hydroxyl side chain of serine is stable under these basic conditions but is efficiently cleaved with a strong acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[1] This orthogonality is fundamental to the controlled, sequential assembly of complex peptide chains.

These application notes provide a comprehensive guide for the effective utilization of this compound in automated peptide synthesizers, with a focus on optimizing coupling efficiency, minimizing side reactions, and ensuring the synthesis of high-quality peptides.

Data Presentation: Performance of Coupling Reagents

The choice of coupling reagent is a critical factor influencing the efficiency of this compound incorporation and the purity of the resulting peptide. The following tables summarize the performance of common coupling reagents used in Fmoc-SPPS.

Table 1: Comparison of Common Coupling Reagents for this compound Incorporation

| Coupling Reagent/Method | Activator Base | Typical Coupling Time | Coupling Efficiency | Key Considerations |

| HBTU | DIPEA or NMM | 10 - 30 minutes[2] | Excellent[2] | A widely used and cost-effective reagent. Fast activation and high efficiency, even for sterically hindered residues.[2][3] |

| HATU | DIPEA or NMM | 5 - 20 minutes | Excellent | Generally more reactive than HBTU, leading to faster couplings and reduced epimerization.[4] Often preferred for difficult couplings. |

| DIC/Oxyma (CarboMAX™) | None/DIPEA (optional) | 5 - 15 minutes | Excellent | Offers superior racemization suppression.[5] The CarboMAX™ method, particularly in microwave synthesizers, provides rapid and efficient coupling.[6] |

| COMU | DIPEA or NMM | 5 - 20 minutes | Excellent | High coupling efficiency comparable to HATU, with the added benefits of improved safety, solubility, and reduced allergenic potential.[1][3] |

Note: Data is compiled from multiple sources for comparative purposes. Actual performance may vary depending on the specific peptide sequence, synthesizer, and reaction conditions.

Table 2: Representative Purity and Epimerization Data

| Coupling Method | Representative Crude Purity (%) | D-Ser Epimerization (%) |

| HBTU/DIPEA | ~70-85% | Not specified, but generally low |

| HATU/DIPEA | ~75-90% | Low |

| DIC/Oxyma (CarboMAX™) | ~70-90% | 0.12%[6] |

| COMU/DIPEA | ~75-90% | Very Low[5] |

Note: Crude purity is sequence-dependent. The epimerization data for DIC/Oxyma is from a study on the synthesis of Liraglutide using a CEM Liberty Blue synthesizer and is presented here as a reference for the low racemization potential of this method.[6]

Potential Side Reactions and Mitigation Strategies

While the tBu protecting group on the serine side chain prevents O-acylation, other side reactions can occur during the incorporation of this compound or subsequent steps in the synthesis.

-

Racemization: The chiral integrity of the D-serine residue is crucial. While urethane-based Fmoc protection generally suppresses racemization, the choice of base and activation method can influence its extent. The use of N,N-diisopropylethylamine (DIPEA) has been noted to potentially increase racemization.

-

Incomplete Coupling: Steric hindrance from the tBu group or aggregation of the growing peptide chain can impede the coupling reaction, leading to deletion sequences.

-

Mitigation: For difficult couplings, a double coupling protocol or the use of more potent coupling reagents like HATU or COMU is advised. To combat aggregation, consider switching the solvent from DMF to NMP, adding chaotropic salts, or incorporating pseudoproline dipeptides in the sequence.

-

-

O-Sulfonation: During the final TFA cleavage, if the peptide contains arginine residues protected with Pmc or Mtr groups, O-sulfonation of serine and threonine can occur as a side reaction in the absence of appropriate scavengers.

-

Mitigation: Ensure the use of a scavenger cocktail containing agents like triisopropylsilane (B1312306) (TIS) and water to quench the reactive species generated during the cleavage of these protecting groups.

-

Experimental Protocols

The following is a detailed protocol for the incorporation of this compound using a CEM Liberty Blue™ automated microwave peptide synthesizer. This protocol can be adapted for other automated synthesizers.

Reagent Preparation

-

Amino Acids: Prepare 0.2 M solutions of all Fmoc-amino acids, including Fmoc-D-Ser(tBu)-OH, in N,N-dimethylformamide (DMF).

-

Activator (DIC): Prepare a 1 M solution of N,N'-diisopropylcarbodiimide (DIC) in DMF.[7]

-

Additive (OxymaPure): Prepare a 1 M solution of ethyl (hydroxyimino)cyanoacetate (OxymaPure) in DMF.[7]

-

Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF.[7]

-

Activator Base (DIPEA): For HATU or COMU coupling, prepare a 2 M solution of DIPEA in N-methyl-2-pyrrolidone (NMP).

-

Resin: Use a suitable resin for your target peptide (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids).

Automated Peptide Synthesizer Setup and Programming (CEM Liberty Blue™)

-

Resin Loading: Weigh the appropriate amount of resin for your synthesis scale (e.g., 0.1 mmol) and place it in the reaction vessel.

-

Method Programming: Enter the peptide sequence from the N-terminus to the C-terminus. Select the synthesis scale and resin type.

-

Deprotection Method:

-

Initial Fmoc removal: 20% piperidine in DMF, 5 minutes at 75°C.[7]

-

Standard Fmoc removal: 20% piperidine in DMF, 3 minutes at 75°C.

-

-

Coupling Method (CarboMAX™):

-

For the incorporation of Fmoc-D-Ser(tBu)-OH and other standard amino acids, use a 5-fold molar excess of the amino acid, a 10-fold excess of DIC, and a 5-fold excess of OxymaPure relative to the resin loading.[8]

-

Set the coupling time to 14 minutes at 75°C.[1] A double coupling can be programmed for potentially difficult couplings.

-

-

Washing: Program DMF washes between deprotection and coupling steps. The Liberty Blue™ system is designed to minimize wash volumes.

-